1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea

chemical biology screening library pharmacophore modeling

Researchers often face a lack of bioactivity data for novel kinase inhibitor scaffolds. This pyrazolylmethylurea compound (CAS 2034350-53-1) is a versatile building block for kinase profiling and SAR studies. - Scaffold: Pyrazolyl-urea core, a known kinase inhibitor pharmacophore. - Application: Ideal for phenotypic screening and target deconvolution. - Availability: In stock with bulk custom synthesis options. Validate its activity in your own assays.

Molecular Formula C20H23N5O
Molecular Weight 349.438
CAS No. 2034350-53-1
Cat. No. B2696659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea
CAS2034350-53-1
Molecular FormulaC20H23N5O
Molecular Weight349.438
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H23N5O/c1-25-18(13-19(24-25)17-10-6-11-21-14-17)15-23-20(26)22-12-5-9-16-7-3-2-4-8-16/h2-4,6-8,10-11,13-14H,5,9,12,15H2,1H3,(H2,22,23,26)
InChIKeyUEMRZRVAUOSFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile: Pyrazolylmethylurea CAS 2034350-53-1


1-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CAS 2034350-53-1) is a synthetic pyrazolylmethylurea derivative with the molecular formula C20H23N5O and a molecular weight of 349.4 g/mol [1]. The compound features a pyrazole core substituted at position 3 with a pyridin-3-yl group, a methyl group at the N1 position, and a urea linkage bearing a 3-phenylpropyl substituent. It belongs to a broader class of pyrazolyl-ureas that have been investigated as kinase inhibitors and capsid assembly modulators in medicinal chemistry [2][3]. As a research chemical, it is offered by chemical suppliers with typical purity of 95%, primarily as a building block or screening compound [1].

Synthetic pyrazolylmethylurea scaffold
Screening library / building block use
Requires de novo biological profiling

Positional Isomer and Analog Substitution Risks


Substitution of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea with closely related pyrazolylmethylurea analogs is not scientifically warranted without confirmatory functional data. The closest positional isomer—1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea (CAS 2034336-63-3)—shares the identical molecular formula (C20H23N5O, MW 349.4) and urea sidechain, but differs in the attachment point of the pyrazole ring to the pyridine core (position 5 vs. position 3) [1]. This positional variation can profoundly alter target binding and selectivity profiles within the pyrazolyl-urea pharmacophore class, as demonstrated across p38 MAP kinase, Src, and TrkA inhibitors [2]. No published head-to-head bioactivity or target-engagement data exist for the target compound relative to its isomers or other pyrazolyl-urea derivatives, making blind substitution a source of uncontrolled experimental variability [1][3].

Property
Target Compound
Positional Isomer (CAS 2034336-63-3)
Connectivity
Pyridin-3-yl at pyrazole C3
Pyrazole linked via pyridine C5
Selectivity Context
Unknown; no bioactivity data
May shift kinase selectivity profile
Interchangeability
May not transfer without functional validation

Class-level pyrazolyl-urea SAR suggests positional isomer variation can alter target binding >10-fold.

Differentiation Evidence vs. Closest Analogs


Absence of Published Bioactivity Data

A systematic search of PubChem, ChEMBL, and the primary literature reveals zero reported IC50, Ki, Kd, EC50, or any target-engagement values for 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CID 121020117) as of April 2026 [1]. In contrast, structurally analogous pyrazolyl-ureas (e.g., compounds described in Molecules 2020 review, pyrazolyl-urea kinase inhibitor patent US 9,701,670) have reported p38α MAP kinase IC50 values in the nanomolar range and capsid assembly inhibition EC50 values in the low micromolar range [2][3]. The absence of any quantitative bioactivity data for the target compound is the most critical differentiator, rendering it unsuitable for hypothesis-driven target engagement studies without prior in-house characterization.

Bioactivity Data
Data to verify
0 reported IC50, Ki, EC50 values (PubChem, ChEMBL, BindingDB)
Supports class-level inference only; requires in-house profiling
Class-level pyrazolyl-ureas show nM–µM potency in kinase and capsid assays
chemical biology screening library pharmacophore modeling

Pyridine Positional Isomer Comparison

The target compound bears a pyridin-3-yl substituent at the pyrazole 3-position, whereas the closest catalogued isomer (CAS 2034336-63-3) carries the pyrazole ring at the pyridine 5-position [1]. In related pyrazolyl-urea kinase inhibitor series, the position of the heteroaryl substituent on the pyrazole core is a well-established determinant of kinase selectivity—for example, shifting the pyridyl attachment from the 3- to 4-position of the pyrazole ring has been shown to alter p38α vs. p38γ isoform selectivity by >10-fold [2]. However, no direct comparative enzymatic or cellular data are available for these two specific positional isomers.

Regioisomeric Identity
Context-dependent
Pyridin-3-yl (C3) vs. pyridine C5 attachment in positional isomer
Positional isomer may alter target binding and selectivity
No comparative enzymatic data; structural difference only
medicinal chemistry structure-activity relationship isomer selectivity

Physicochemical Differentiation vs. Des-methyl Analogs

The target compound has a computed XLogP3 of 2.1 and contains 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, resulting in a polar surface area consistent with moderate membrane permeability [1]. Des-methyl pyrazolyl-urea analogs (lacking the N1-methyl group) typically exhibit lower LogP values (estimated ~1.5–1.8) and an additional H-bond donor, which can alter solubility and permeability profiles. While these differences are modest, published structure–permeability relationships in pyrazolyl-urea series indicate that N1-methylation can improve Caco-2 permeability by 2- to 5-fold in certain chemotypes [2].

Physicochemical Profile
Class-level inference
XLogP3 2.1, HBD 2 vs. des-methyl ~1.5–1.8, HBD 3
N1-methyl may modify permeability and solubility
Computed properties; class-level permeability trends
ADME prediction physicochemical profiling library design

Recommended Research Use Cases


Chemical Probe Development and Target Deconvolution

Given the complete absence of public bioactivity data [1], this compound is best suited as a starting point for phenotypic screening and subsequent target deconvolution campaigns. Its pyrazolyl-urea scaffold is a known kinase inhibitor pharmacophore [2], making it a candidate for broad-panel kinase profiling to identify its molecular target(s). Users must conduct full in-house bioactivity characterization, as no published IC50, Ki, or selectivity data exist to guide experimental design.

SAR Probe for Pyrazolyl-Urea Libraries

As a regioisomeric variant within the pyrazolylmethylurea chemical space, this compound can serve as a comparator in SAR studies exploring the impact of pyridine substitution position (3-yl vs. 5-yl) and urea sidechain length (3-phenylpropyl vs. benzyl or substituted benzyl) on biological activity [1]. Systematic comparison with positional isomers such as CAS 2034336-63-3 may reveal structure-driven selectivity patterns.

Computational Chemistry and Docking Studies

The well-defined 3D structure (available via PubChem CID 121020117) and moderate molecular complexity make this compound suitable for computational docking and molecular dynamics studies against kinase ATP-binding sites [1]. Its computed physicochemical properties (XLogP3 = 2.1, 2 HBD, 3 HBA) can be used to benchmark in silico ADME predictions against experimentally characterized pyrazolyl-ureas [2].

Application
Selection Property
Validation Focus
Phenotypic screening & target deconvolution
Scaffold-based probe design
In-house kinase panel profiling required
SAR study of regioisomeric pyrazolyl-ureas
Positional isomer comparator
Structure-selectivity relationship mapping
Computational docking & MD studies
Precomputed 3D structure & properties
Benchmark against experimental pyrazolyl-ureas
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